Acetaldehyde;formaldehyde
Description
Acetaldehyde (CH₃CHO) and formaldehyde (HCHO) are simple aldehydes with significant industrial, environmental, and biological relevance. Formaldehyde, the smallest aldehyde, is highly reactive and widely used in resins, disinfectants, and preservatives . Acetaldehyde, a volatile organic compound (VOC), is a key intermediate in chemical synthesis and ethanol metabolism . Both compounds are toxic at low concentrations, with shared metabolic pathways involving aldehyde dehydrogenases . Their environmental prevalence and health impacts necessitate detailed comparisons with related carbonyl compounds.
Properties
CAS No. |
68442-60-4 |
|---|---|
Molecular Formula |
C3H6O2 |
Molecular Weight |
74.08 g/mol |
IUPAC Name |
acetaldehyde;formaldehyde |
InChI |
InChI=1S/C2H4O.CH2O/c1-2-3;1-2/h2H,1H3;1H2 |
InChI Key |
KNNPTLFTAWALOI-UHFFFAOYSA-N |
Canonical SMILES |
CC=O.C=O |
Related CAS |
27342-38-7 |
Origin of Product |
United States |
Preparation Methods
Oxidation of Ethylene: The Wacker Process
The dominant industrial method for acetaldehyde production is the oxidation of ethylene via the Wacker process, which uses a homogeneous palladium/copper catalyst system. The reaction is as follows:
$$
2 \text{CH}2=CH2 + O2 \rightarrow 2 \text{CH}3\text{CHO}
$$
Partial Oxidation of Ethanol
An older but still practiced method is the partial oxidation of ethanol over a silver catalyst at elevated temperatures (500–650 °C):
$$
2 \text{CH}3\text{CH}2\text{OH} + O2 \rightarrow 2 \text{CH}3\text{CHO} + 2 \text{H}_2\text{O}
$$
Dehydrogenation of Ethanol
Ethanol can be dehydrogenated to acetaldehyde over copper catalysts at 260–290 °C:
$$
\text{CH}3\text{CH}2\text{OH} \rightarrow \text{CH}3\text{CHO} + H2
$$
Hydroformylation of Methanol (Minor Route)
Hydroformylation of methanol with catalysts like cobalt, nickel, or iron salts can produce acetaldehyde, but this method lacks industrial significance due to low selectivity and economic viability.
Preparation Methods of Formaldehyde
Formaldehyde (methanal) is another vital industrial chemical mainly produced by catalytic oxidation of methanol.
Silver Catalyst Process (Predominant Method)
- Methanol vapor mixed with air is passed over a stationary silver catalyst at 450–650 °C and near atmospheric pressure.
- The reaction produces formaldehyde and water vapor:
$$
\text{CH}3\text{OH} + \frac{1}{2} O2 \xrightarrow{\text{Ag catalyst}} \text{HCHO} + H_2O
$$
- Yields typically range from 83% to 92%.
- The process involves dehydrogenation of methanol followed by combustion of hydrogen or simultaneous oxidation steps.
- The product gases are rapidly cooled to prevent formaldehyde decomposition and absorbed in water to form formalin (aqueous formaldehyde solution).
- Excess methanol is removed by distillation and recycled.
Metal Oxide Catalyst Process
- Uses iron molybdenum oxide catalysts to selectively oxidize methanol.
- Operates with a methanol-air mixture containing 5–10% methanol.
- Produces formaldehyde and water with higher selectivity than the silver catalyst process.
- The resulting formaldehyde solution contains less than 1% methanol, reducing purification needs.
Polymerization Products
- Paraformaldehyde is produced by vacuum distillation of formalin until polymer precipitation.
- Trioxane is prepared by distillation of formalin with acidic catalysts, followed by separation and crystallization.
- Both are polymeric forms of formaldehyde used in various applications.
Comparative Data Table of Preparation Methods
| Compound | Method | Catalyst/System | Temperature (°C) | Feedstock | Key Features | Industrial Use Status |
|---|---|---|---|---|---|---|
| Acetaldehyde | Wacker process | Pd/Cu (homogeneous) | Mild | Ethylene + O₂ | High selectivity, large scale | Predominant industrial method |
| Acetaldehyde | Partial oxidation of ethanol | Silver | 500–650 | Ethanol + O₂ | Exothermic, older method | Still used but less common |
| Acetaldehyde | Hydration of acetylene | Hg²⁺ salts | 90–95 | Acetylene + H₂O | Mercury catalyst, environmental concerns | Obsolete |
| Acetaldehyde | Dehydrogenation of ethanol | Copper | 260–290 | Ethanol | Produces H₂ byproduct | Economically less viable |
| Formaldehyde | Silver catalyst oxidation | Silver | 450–650 | Methanol + air | High yield, requires distillation for purification | Predominant industrial method |
| Formaldehyde | Metal oxide oxidation | Iron molybdenum oxide | Not specified | Methanol + air | Higher selectivity, less methanol contamination | Significant industrial use |
| Formaldehyde | Polymerization (paraformaldehyde, trioxane) | Acid catalysts (for trioxane) | Variable | Formalin solution | Produces polymeric formaldehyde forms | Commercially important |
Chemical Reactions Analysis
Acetaldehyde
Addition Reactions: Acetaldehyde undergoes addition reactions with alcohols to form hemiacetals and acetals.
Polymerization: Acetaldehyde can polymerize to form paraldehyde and metaldehyde.
Formaldehyde
Oxidation: Formaldehyde can be oxidized to formic acid using oxidizing agents like potassium permanganate.
Reduction: Formaldehyde can be reduced to methanol using reducing agents like sodium borohydride.
Condensation Reactions: Formaldehyde reacts with ammonia to form hexamethylenetetramine, and with phenol to form phenol-formaldehyde resins.
Polymerization: Formaldehyde can polymerize to form paraformaldehyde and trioxane.
Scientific Research Applications
Industrial Applications
-
Resin Production
- Both acetaldehyde and formaldehyde are critical in producing various types of resins used in adhesives, coatings, and composite materials.
- Table 1: Types of Resins Derived from Formaldehyde
Resin Type Composition Applications Urea-Formaldehyde Urea + Formaldehyde Particle board, plywood Phenol-Formaldehyde Phenol + Formaldehyde Laminates, molded products Melamine-Formaldehyde Melamine + Formaldehyde Decorative surfaces, coatings -
Chemical Synthesis
- Acetaldehyde serves as a precursor for synthesizing various chemicals such as ethylidene diacetate and pentaerythritol.
- Table 2: Key Synthesis Pathways Involving Acetaldehyde
Product Reaction Importance Ethylidene Diacetate Acetic Anhydride + Acetaldehyde Precursor to vinyl acetate Pentaerythritol Acetaldehyde + Urea Used in producing explosives and resins
Research Applications
-
Toxicology Studies
- Both acetaldehyde and formaldehyde are classified as human carcinogens. Research focuses on their mutagenic properties and the mechanisms by which they induce DNA damage.
- A study highlighted that exposure to these aldehydes leads to specific mutational patterns characterized by C/G → A/T substitutions in DNA .
-
Food Preservation
- In the food industry, formaldehyde is utilized as a preservative due to its antimicrobial properties. It helps extend the shelf life of meat products by inhibiting spoilage organisms .
- Case studies have demonstrated effective meat preservation techniques using formaldehyde-based solutions combined with low-temperature storage .
- Environmental Chemistry
Case Studies
Case Study 1: Meat Preservation Techniques
- A comprehensive review of meat processing highlighted the effectiveness of combining formaldehyde with traditional preservation methods such as salting and smoking to enhance microbial safety while maintaining quality .
Case Study 2: Mutagenic Effects of Aldehydes
Mechanism of Action
Acetaldehyde
Acetaldehyde exerts its effects primarily through its reactivity with cellular macromolecules. It can form adducts with DNA and proteins, leading to cellular damage and mutagenesis . In the central nervous system, acetaldehyde is believed to contribute to the reinforcing effects of alcohol by modulating dopamine pathways .
Formaldehyde
Formaldehyde exerts its effects through its high reactivity with nucleophilic groups in proteins and nucleic acids. It can cause cross-linking of proteins and DNA, leading to cellular dysfunction and apoptosis . Formaldehyde is also known to induce oxidative stress and inflammation .
Comparison with Similar Compounds
Atmospheric Concentrations
Table 1: Mean concentrations of carbonyl compounds in urban air (µg/m³).
| Location (Study) | Formaldehyde | Acetaldehyde | Acetone |
|---|---|---|---|
| Linfen, China (MC site) | 4.59 | 4.47 | 3.24 |
| Linfen, China (YWT site) | 3.66 | 4.89 | 4.83 |
| Shanghai, China | 19.40 ± 12.00 | 15.92 ± 12.07 | 11.86 ± 7.04 |
Formaldehyde dominated in Shanghai, while acetaldehyde levels were higher at YWT in Linfen . Both compounds account for >70% of total carbonyls in polluted regions, alongside acetone .
Emission Sources
- Formaldehyde: Combustion processes, e-cigarettes (e.g., 21.1 µg/mg from glycerol-based liquids at 318°C), and industrial resins .
- Acetaldehyde: Biomass burning, vehicular exhaust, and e-cigarettes (2.35–2.40 µg/mg) .
- Co-Pollutants: Both coexist with benzene, acetic acid, and n-hexane in polluted air .
Toxicity and Health Impacts
Metabolic and Cellular Effects
- Formaldehyde: Rapidly metabolized (half-life: 1.5 minutes in blood) but carcinogenic (nasopharyngeal cancer) .
- Acetaldehyde: Longer half-life (18–31 minutes), generates oxidative stress, and linked to DNA adduct formation .
Table 2: Cancer risk comparisons (U.S. EPA data).
| Compound | Lifetime Cancer Risk (per µg/m³) | Key Exposure Sources |
|---|---|---|
| Formaldehyde | 1.3 × 10⁻⁵ | Indoor air, e-cigarettes |
| Acetaldehyde | 4.3 × 10⁻⁶ | Outdoor air, alcohol metabolism |
Formaldehyde’s risk exceeds acetaldehyde’s due to higher toxicity potency and indoor exposure .
E-Cigarette Exposure
Table 3: Carbonyl emissions from e-liquids at 318°C .
| E-Liquid Base | Formaldehyde (µg/mg) | Acetaldehyde (µg/mg) |
|---|---|---|
| Propylene Glycol (PG) | 2.03 ± 0.80 | 2.35 ± 0.87 |
| Glycerol (GL) | 21.1 ± 3.80 | 2.40 ± 0.99 |
GL-based liquids produce 10× more formaldehyde than PG, highlighting device-dependent toxicity .
Analytical Methods and Detection
Challenges
Enzymatic Differentiation
Table 4: Substrate specificity of DERATma enzyme .
| Substrate | kcat (min⁻¹) | Km (mM) | Catalytic Efficiency (kcat/Km) |
|---|---|---|---|
| Formaldehyde | 0.49 | 2.41 | 0.203 |
| Acetaldehyde | 0.51 | 6.95 | 0.073 |
DERATma prefers formaldehyde, reflecting structural adaptability to smaller substrates .
Comparison with Other Carbonyl Compounds
- Acetone: A ketone with lower reactivity and toxicity; dominates in non-haze conditions (e.g., 4.83 µg/m³ in YWT) .
- Propionaldehyde: Higher environmental levels during haze periods (e.g., Guangzhou), but less studied than C1–C2 aldehydes .
- Acrolein: Detected in e-cigarettes at high temperatures; forms DNA adducts but less prevalent than formaldehyde/acetaldehyde .
Biological Activity
Acetaldehyde and formaldehyde are two small aldehydes with significant biological activity, particularly in the context of their mutagenic and carcinogenic properties. Both compounds are produced endogenously in human metabolism and are also prevalent in various environmental sources. This article delves into their biological activities, focusing on mutagenesis, carcinogenicity, and related mechanisms.
Overview of Acetaldehyde and Formaldehyde
- Acetaldehyde (C₂H₄O) : A colorless volatile compound that is primarily produced during the metabolism of ethanol. It is classified as a Group 1B carcinogen by the International Agency for Research on Cancer (IARC) due to its potential to cause cancer in humans.
- Formaldehyde (CH₂O) : A colorless gas at room temperature, formaldehyde is a well-known environmental pollutant and is classified as a Group 1 carcinogen. It is used industrially in the production of resins and as a preservative.
Mutagenic Properties
Research indicates that both acetaldehyde and formaldehyde exhibit mutagenic properties, but they do so through different mechanisms:
- Formaldehyde : Studies have shown that formaldehyde can induce mutations in DNA, particularly through the formation of DNA-protein crosslinks. In a controlled study, cells treated with formaldehyde exhibited a median mutation frequency significantly higher than untreated controls, indicating its potent mutagenic effects .
- Acetaldehyde : In contrast, acetaldehyde's mutagenicity is characterized by its ability to induce specific types of DNA damage, including deletions of five or more bases. Research demonstrated that acetaldehyde treatment resulted in a notable increase in such deletions compared to controls .
Carcinogenic Effects
Both compounds have been implicated in various cancer types due to their ability to cause genetic damage:
- Long-term Studies : Experimental studies on Sprague-Dawley rats revealed that exposure to both acetaldehyde and formaldehyde resulted in an increased incidence of malignant tumors. The administration of these compounds led to specific carcinogenic effects on organs such as the liver and lungs .
- Occupational Exposure : A study focusing on bakeries indicated significant exposure levels to both aldehydes during food processing activities. The presence of yeast and certain types of flour were correlated with elevated concentrations of acetaldehyde and formaldehyde, raising concerns about occupational health risks .
DNA Damage Response
The biological activity of these aldehydes can be attributed to their reactivity with cellular macromolecules:
- Formaldehyde : It primarily acts by forming adducts with DNA, leading to crosslinking which can disrupt normal cellular processes. This has been linked to the activation of various DNA damage response pathways .
- Acetaldehyde : Its mechanism involves direct interaction with DNA leading to strand breaks and base modifications. The resultant mutations can contribute to tumorigenesis over time .
Case Study 1: Carcinogenicity in Rats
A long-term study conducted over 104 weeks administered varying concentrations of formaldehyde and acetaldehyde to male and female rats. The results demonstrated a clear dose-dependent relationship between exposure levels and tumor incidence, highlighting the carcinogenic potential of both compounds .
Case Study 2: Occupational Exposure in Bakeries
In Italy, a study evaluated exposure levels in bakeries where both formaldehyde and acetaldehyde were present during bread production processes. Measurements indicated that specific phases, such as leavening, significantly increased aldehyde concentrations, suggesting occupational hazards for workers .
Research Findings Summary Table
| Compound | Carcinogenic Classification | Key Findings |
|---|---|---|
| Acetaldehyde | Group 1B | Induces deletions; linked to oral cavity cancers |
| Formaldehyde | Group 1 | Causes DNA-protein crosslinks; linked to nasopharyngeal cancers |
Q & A
Q. How should researchers structure multidisciplinary studies on aldehydes’ health impacts?
- Methodological Answer : Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define clear hypotheses. For example: “In human bronchial cells (P), does co-exposure to 1 ppm formaldehyde and 0.5 ppm acetaldehyde (I) compared to single exposures (C) increase ROS levels (O) over 72 hours (T)?” .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
